
(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of an oxo group at the third position and an acetic acid moiety attached to the second position of the decahydro-quinoxaline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the condensation of an aromatic diamine with a diketone to form the quinoxaline ring.
Hydrogenation: The quinoxaline ring is then subjected to hydrogenation to obtain the decahydro-quinoxaline derivative.
Oxidation: The decahydro-quinoxaline derivative is oxidized to introduce the oxo group at the third position.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure hydrogenation reactors and continuous flow systems for efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of various esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for substitution reactions.
Major Products:
Oxidation Products: More oxidized quinoxaline derivatives.
Reduction Products: Hydroxyl derivatives of the compound.
Substitution Products: Esters and amides derived from the acetic acid moiety.
Scientific Research Applications
(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid involves its interaction with specific molecular targets. The oxo group and the acetic acid moiety play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- (3-Oxo-decahydro-quinoxalin-2-yl)-N-(4-phenoxy-phenyl)-acetamide
- 2-(3-oxo-decahydro-quinoxalin-2-yl)-N-(4-phenoxy-phenyl)-acetamide
Comparison:
- Structural Differences: While (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid has an acetic acid moiety, the similar compounds listed above have phenoxy-phenyl groups attached to the acetamide moiety.
- Reactivity: The presence of different functional groups affects the reactivity and potential applications of these compounds.
- Applications: The unique structure of this compound makes it suitable for specific applications in chemistry and biology, distinguishing it from its analogs.
Properties
IUPAC Name |
2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h6-8,11H,1-5H2,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDHXGDWYYXPNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
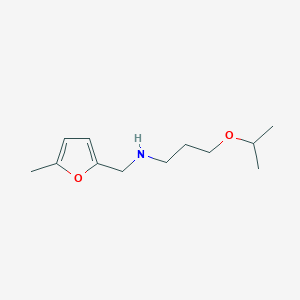
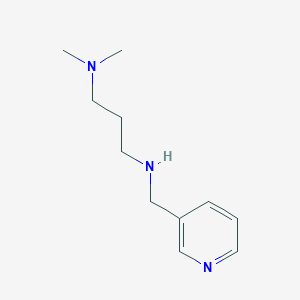
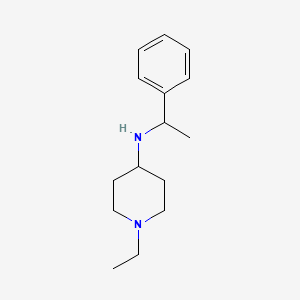
![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)
![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

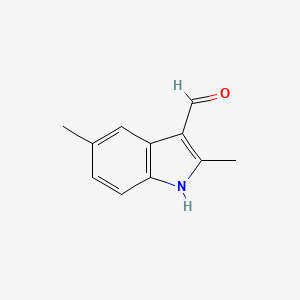
![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)
![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)



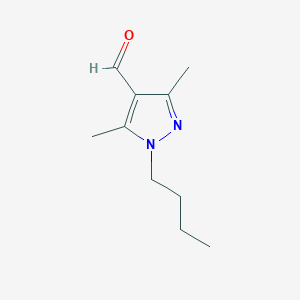
![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)
